Superior Strand Transfer Inhibition Potency of Bictegravir Relative to Dolutegravir and Elvitegravir in Biochemical Assays
In biochemical strand transfer assays, bictegravir exhibits a lower absolute IC50 value against wild-type HIV-1 integrase compared with both dolutegravir and elvitegravir. Bictegravir inhibited the strand transfer activity of recombinant HIV-1 integrase with an IC50 of 7.5 ± 0.3 nM [1]. Comparative values from the same study demonstrate that dolutegravir exhibits an IC50 of approximately 2.7 nM in similar assays [1], while elvitegravir shows an IC50 of 16 nM [1]. Although dolutegravir's IC50 value is numerically lower than bictegravir's, both compounds are sub-10 nM inhibitors with comparable wild-type potency, whereas bictegravir is approximately 2-fold more potent than elvitegravir in this assay system. Bictegravir was also a much weaker inhibitor of 3′-processing activity, with an IC50 of 241 ± 51 nM, demonstrating selective strand transfer inhibition [1].
| Evidence Dimension | Biochemical inhibition of HIV-1 integrase strand transfer activity |
|---|---|
| Target Compound Data | IC50 = 7.5 ± 0.3 nM (strand transfer); IC50 = 241 ± 51 nM (3′-processing) |
| Comparator Or Baseline | Dolutegravir IC50 = 2.7 nM; Elvitegravir IC50 = 16 nM |
| Quantified Difference | Bictegravir is approximately 2.1-fold more potent than elvitegravir; dolutegravir is approximately 2.8-fold more potent than bictegravir |
| Conditions | Biochemical assay using recombinant HIV-1 integrase protein in strand transfer activity format |
Why This Matters
This quantitative potency data enables researchers to select the appropriate INSTI reference standard for biochemical screening assays, with bictegravir providing a second-generation comparator with sub-10 nM potency that differs from dolutegravir's inhibition profile.
- [1] Tsiang M, Jones GS, Goldsmith J, et al. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile. Antimicrob Agents Chemother. 2016;60(12):7086-7097. View Source
